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furan-2-yl(pyridin-4-yl)methanone

Cat. No.: B7873235
M. Wt: 173.17 g/mol
InChI Key: BNEGDADTMJHLFH-UHFFFAOYSA-N
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Description

Furan-2-yl(pyridin-4-yl)methanone is a chemical compound with the CAS Registry Number 103851-91-8 and a molecular formula of C10H7NO2 . It has a molecular weight of approximately 173.17 g/mol . Its structure features a methanone group connecting a furan ring and a pyridine ring, which are key pharmacophores in medicinal chemistry. This compound is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic uses in humans or animals. Compounds with a furan moiety, like this one, are of significant interest in pharmaceutical research due to their wide array of reported biological activities. Furan hybrids have been studied for properties including antibacterial, antiviral, anti-inflammatory, and cytotoxic effects . Furthermore, hybrid molecules containing both furan and nitrogen-containing heterocyclic cores are valuable building blocks in the search for new biofunctional compounds . Research into quinoline derivatives structurally related to this compound has shown potential as anti-tuberculosis agents, indicating the value of such heterocyclic systems in developing therapies against Mycobacterium tuberculosis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B7873235 furan-2-yl(pyridin-4-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEGDADTMJHLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furan 2 Yl Pyridin 4 Yl Methanone and Its Structural Analogues

Direct Synthetic Pathways to the Core Structure

The direct formation of the carbonyl bridge between the furan (B31954) and pyridine (B92270) rings is a primary focus in the synthesis of furan-2-yl(pyridin-4-yl)methanone. Several classical and modern organic reactions are employed to this end.

Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, a Negishi cross-coupling approach has been reported. This involves a directed ortho-lithiation of a fluoropyridine, followed by zincation and subsequent Negishi cross-coupling with a 2-bromophenyl acetate. An in-situ deprotection of the acyl group and intramolecular SNAr reaction facilitates the formation of related benzofuropyridine structures. acs.org The Suzuki-Miyaura cross-coupling has also been utilized in the synthesis of related N-(4-bromophenyl)furan-2-carboxamide analogs, where an aryl-aryl bond is formed using a palladium catalyst and a suitable base. nih.gov

Condensation Reactions for Ketone Formation

Condensation reactions provide a classical yet effective route to ketone synthesis. The acylation of furan with a pyridine-4-carbonyl derivative, typically in the presence of a Lewis acid catalyst, can yield the desired ketone. For instance, the acylation of furans with acid anhydrides or acid halides often requires a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com The reaction of furan-2-carbonyl chloride with an appropriate nucleophile, such as 4-bromoaniline (B143363) in the presence of triethylamine, is a high-yielding method for forming the amide bond in related structures. nih.gov Similarly, the condensation of aminosugars with furan derivatives has been used to prepare new furan-containing compounds. researchgate.net

Cyclization Strategies for Heterocyclic Ring Construction

Cyclization reactions are fundamental in building the heterocyclic furan and pyridine rings themselves, which can then be coupled. The Paal-Knorr synthesis, involving the cyclization of 1,4-diketones under non-aqueous acidic conditions, is a classic method for furan formation. pharmaguideline.com More contemporary methods include gold-catalyzed cycloisomerizations of diols and triols, or of conjugated allenones into furans. organic-chemistry.org For pyridine ring synthesis, multicomponent reactions are often employed. For example, the synthesis of 3,4-dihydropyridin-2-ones can be catalyzed by various Lewis acids. preprints.org

Intramolecular Oxidative Coupling in Related Systems

Intramolecular oxidative coupling presents an alternative strategy for forming fused heterocyclic systems. A palladium-catalyzed oxidative amination of furans, where the furan ring acts as a masked olefin, has been used to synthesize functionalized indoles. nih.gov Copper(II)-catalyzed aerobic oxidative coupling of furans with indoles provides a direct route to indolyl-furans, demonstrating the utility of oxidative coupling for creating C-C bonds between heterocycles. nih.govrsc.org A two-fold oxidative coupling of furans with indoles mediated by iron(III) chloride has also been developed for synthesizing bis(indolyl)furans. chemrxiv.org

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of the individual furan and pyridine building blocks, followed by their eventual coupling, is a common and versatile strategy.

Preparation of Furan-2-yl and Pyridin-4-yl Building Blocks

The preparation of functionalized furan and pyridine precursors is a critical first step in many synthetic routes.

Furan Building Blocks: Furan-2-carboxylic acid and its derivatives are common starting materials. For example, 5-bromofuran-2-carboxylic acid can be prepared by the bromination of 2-furancarboxylic acid. mdpi.com Furan-2-yl building blocks can also be synthesized through various cyclization reactions as mentioned in section 2.1.3. Another approach involves the oxidative rearrangement of 4-(furan-2-yl)butan-2-ones to yield functionalized furans. nih.gov

Pyridine Building Blocks: A range of pyridine derivatives serve as essential precursors. For instance, 4-cyano-2-picoline and 4-methylamino-2-picoline have been synthesized as useful building blocks. researchgate.net The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through a Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates, followed by intramolecular cyclization. osi.lv The development of pyridine-fused boronic ester building blocks via a diboration-electrocyclization sequence allows for their use in high-throughput synthesis. nih.gov

Interactive Data Table: Synthetic Precursors

Precursor CompoundSynthetic MethodReference
5-Bromofuran-2-carboxylic acidBromination of 2-furancarboxylic acid mdpi.com
4-Cyano-2-picolineNot detailed in provided context researchgate.net
Imidazo[4,5-b]pyridine derivativesMichael addition and intramolecular cyclization osi.lv
Pyridine-fused boronic estersDiboration-electrocyclization sequence nih.gov

Strategic Transformations of Carbonyl-Containing Precursors

The construction of the ketone linkage in this compound often relies on the strategic manipulation of precursors already containing a carbonyl group, such as carboxylic acids or their derivatives. These methods provide a direct and versatile approach to the target molecule and its analogues.

A primary strategy involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride, followed by a coupling reaction. For instance, furan-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield furan-2-carbonyl chloride. However, a direct Friedel-Crafts acylation of pyridine with this acyl chloride is generally not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the Lewis acid catalyst.

To overcome this challenge, alternative strategies for the acylation of pyridines have been developed. One effective method involves the use of organometallic reagents. For example, a 4-pyridyl Grignard reagent or a 4-lithiopyridine (B8661376) can be reacted with furan-2-carbonyl chloride or a related furan-2-carboxylic acid derivative. The enhanced nucleophilicity of the organometallic pyridine derivative facilitates the attack on the electrophilic carbonyl carbon of the furanoyl moiety, leading to the formation of the desired ketone. The reaction of organolithium reagents with carboxylic acids represents a general and effective method for the synthesis of unsymmetrical ketones. organic-chemistry.orgfau.denih.govmdpi.com

Another approach involves the activation of the pyridine ring towards nucleophilic attack. This can be achieved through the formation of a pyridine N-oxide. researchgate.net Pyridine N-oxides are known to be more susceptible to both electrophilic and nucleophilic substitution. researchgate.net The N-oxide can be acylated, and subsequent deoxygenation of the nitrogen atom regenerates the pyridine ring, yielding the final ketone product.

The synthesis of related furan-2-yl(phenyl)methanone derivatives has been successfully achieved by reacting furan-2-carbonyl chloride with substituted benzene (B151609) derivatives, illustrating the utility of this general approach for creating analogues.

Precursor 1Precursor 2Reagents and ConditionsProductKey Transformation
Furan-2-carboxylic acidPyridine1. SOCl₂ 2. 4-Lithiopyridine or 4-Pyridyl Grignard reagentThis compoundAcylation of an organometallic pyridine derivative
Furan-2-carboxylic acidPyridine N-oxideAcylating agent, then deoxygenation (e.g., with PCl₃)This compoundAcylation of an activated pyridine ring
Isonicotinic acidFuran1. SOCl₂ 2. 2-Furyllithium or 2-Furyl Grignard reagentThis compoundAcylation with an organofuran reagent

Derivatization from Related Pyrazoline and Imidazole (B134444) Scaffolds

The synthesis of this compound through the derivatization of pre-existing pyrazoline or imidazole scaffolds represents a less conventional, yet plausible, synthetic avenue. This approach would typically involve the construction of a heterocyclic ring containing the furan and pyridine moieties, followed by a ring-opening or rearrangement reaction to unveil the ketone functionality.

While direct examples of the synthesis of this compound from pyrazoline or imidazole precursors are not abundant in the literature, the synthesis of the necessary heterocyclic precursors is well-established. For instance, pyrazoline derivatives bearing furan and pyridine substituents can be synthesized through the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine. The required chalcone can be prepared by the Claisen-Schmidt condensation of 4-acetylpyridine (B144475) and furan-2-carbaldehyde.

Similarly, furan- and pyridine-substituted imidazoles can be prepared through various multi-component reactions. A notable example is the one-pot synthesis of 1-(2,3-dihydrobenzo[b] fau.deresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole from furan-2-carbaldehyde, benzil, and an aniline (B41778) derivative. mdpi.com

The subsequent transformation of these heterocyclic scaffolds into the target ketone would likely involve oxidative cleavage or hydrolysis. The oxidation of pyrazolines can, under certain conditions, lead to the cleavage of the heterocyclic ring, potentially forming ketonic products, although the formation of the corresponding pyrazole (B372694) is a more common outcome. organic-chemistry.org The hydrolysis of certain imidazole derivatives, particularly imidazolium (B1220033) salts, can also result in ring-opened products. semanticscholar.orgnih.gov

The challenge in this synthetic strategy lies in achieving a selective cleavage of the pyrazoline or imidazole ring to yield the desired ketone without affecting the furan and pyridine rings. The specific reaction conditions, including the choice of oxidizing agent or the pH for hydrolysis, would be critical in directing the reaction towards the desired product.

Heterocyclic ScaffoldPotential TransformationReagents and ConditionsProduct
Furan- and Pyridine-substituted PyrazolineOxidative Ring CleavageStrong oxidizing agents (e.g., O₃, KMnO₄)This compound
Furan- and Pyridine-substituted ImidazoleHydrolysis of N-acyl derivative or imidazolium saltAcidic or basic hydrolysisThis compound

Structural Elucidation and Spectroscopic Characterization of Furan 2 Yl Pyridin 4 Yl Methanone

Advanced Spectroscopic Techniques for Molecular Confirmation

The structural verification of furan-2-yl(pyridin-4-yl)methanone, with the chemical formula C₁₀H₇NO₂ and CAS number 103851-91-8, necessitates the use of sophisticated spectroscopic analyses. crysdotllc.coma2bchem.combldpharm.comarctomsci.combldpharm.com These methods, when used in concert, allow for a complete and accurate depiction of the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the protons on both the furan (B31954) and pyridine (B92270) rings.

The pyridine ring features two sets of chemically equivalent protons. The protons ortho to the nitrogen atom (H-2' and H-6') would appear downfield due to the electron-withdrawing effect of the nitrogen, typically as a doublet. The protons meta to the nitrogen (H-3' and H-5') would appear slightly upfield from the ortho protons, also as a doublet.

The furan ring protons would exhibit a characteristic pattern. The proton at the C5 position (H-5) is adjacent to the oxygen atom and would appear as a doublet of doublets. The proton at the C3 position (H-3) would also be a doublet of doublets, coupled to both H-4 and H-5. The proton at the C4 position (H-4) would appear as a triplet, being coupled to both H-3 and H-5.

A representative data table for the expected ¹H NMR signals is provided below. Please note that exact values can vary based on the solvent and instrument frequency.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine H-2', H-6'8.8 - 8.6Doublet (d)5.0 - 6.0
Pyridine H-3', H-5'7.6 - 7.4Doublet (d)5.0 - 6.0
Furan H-57.8 - 7.6Doublet of Doublets (dd)J = 1.5, 0.8
Furan H-37.3 - 7.1Doublet of Doublets (dd)J = 3.6, 0.8
Furan H-46.6 - 6.4Doublet of Doublets (dd)J = 3.6, 1.5

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The most downfield signal is typically the carbonyl carbon (C=O) due to its significant deshielding. The carbons of the pyridine ring would appear in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon attached to the carbonyl group (C-4') showing distinct shifts. The furan ring carbons would also have characteristic signals, with the carbon attached to the carbonyl group (C-2) and the carbon adjacent to the oxygen (C-5) being the most downfield of the furan carbons.

A representative data table for the expected ¹³C NMR signals is provided below. Please note that exact values can vary based on the solvent and instrument frequency.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)185 - 175
Pyridine C-2', C-6'152 - 148
Pyridine C-4'145 - 140
Pyridine C-3', C-5'125 - 120
Furan C-2155 - 150
Furan C-5148 - 145
Furan C-3122 - 118
Furan C-4115 - 110

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons (e.g., between H-3, H-4, and H-5 of the furan ring, and between the ortho and meta protons of the pyridine ring). HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon signal. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connection of the furan and pyridine rings to the central carbonyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent and diagnostic absorption band would be the stretching vibration of the carbonyl group (C=O). This ketone linkage between two aromatic rings would typically appear as a strong, sharp peak. Other characteristic absorptions would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-O-C stretching of the furan ring.

A table of expected characteristic IR absorption bands is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Carbonyl (C=O) Stretch1670 - 1650Strong
Aromatic C=C/C=N Stretch1600 - 1450Medium-Strong
Furan C-O-C Stretch1260 - 1020Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural evidence. For this compound (C₁₀H₇NO₂), the molecular weight is approximately 173.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to fragment ions corresponding to the furanoyl cation ([C₅H₃O₂]⁺, m/z = 95) and the pyridyl cation ([C₅H₄N]⁺, m/z = 78).

A table summarizing the expected key mass spectrometry data is provided below.

Ion Formula Expected m/z Description
[M]⁺[C₁₀H₇NO₂]⁺173Molecular Ion
[M-C₅H₄N]⁺[C₅H₃O₂]⁺95Furanoyl fragment
[M-C₅H₃O₂]⁺[C₅H₄N]⁺78Pyridyl fragment

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound (Empirical Formula: C₁₁H₈N₂O), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. sigmaaldrich.com This technique is essential for confirming the molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. In studies of related 5-phenylfuran derivatives, HRMS has been successfully employed to confirm the structures of newly synthesized compounds. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of this compound and for identifying any potential impurities or degradation products. In the broader context of furan-containing compounds, LC-MS/MS (tandem mass spectrometry) is a validated method for the determination and quantification of furan derivatives and their metabolites in various matrices. nih.govjfda-online.comresearchgate.net The method often involves sample extraction, followed by analysis using LC-MS/MS, which offers high sensitivity and selectivity for identifying specific analytes. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the solid-state structure of a molecule. While the specific crystal structure for this compound is not detailed in the provided results, extensive research on its analogues provides a clear picture of the expected structural features. mdpi.com These studies reveal the precise bond lengths, angles, and connectivity of the atoms, confirming the molecular structure derived from spectroscopic data. nih.gov

Analogues such as furan- and pyridine-containing compounds crystallize in various space groups, with the monoclinic and orthorhombic systems being common. For instance, the analogue 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine crystallizes in the monoclinic P21/c space group. nih.gov Another related compound, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, crystallizes in the orthorhombic Pccn space group. researchgate.net The crystallographic data for these and other analogues are summarized in the table below.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
4-[2-(4-Fluorophenyl)furan-3-yl]pyridineC₁₅H₁₀FNOMonoclinicP21/ca = 15.659(3) Å, b = 5.7383(10) Å, c = 13.018(2) Å, β = 104.93(3)° nih.gov
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanoneC₁₀H₆O₄S₂OrthorhombicPccna = 13.6900(13) Å, b = 7.9611(7) Å, c = 9.9042(10) Å researchgate.net
Furan-2,5-diylbis((4-chlorophenyl)methanol)C₁₈H₁₄Cl₂O₃MonoclinicP21/na = 10.3048(6) Å, b = 8.9620(5) Å, c = 18.0909(10) Å, β = 93.046(6)° researchgate.net
(2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanoneC₂₂H₁₅N₃O₂OrthorhombicP212121a = 8.3561(4) Å, b = 15.1963(8) Å, c = 15.5414(8) Å nih.gov

Analysis of Molecular Conformation and Geometric Parameters

For example, in 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the furan ring forms a dihedral angle of 40.04 (11)° with the pyridine ring. nih.gov Similarly, in a terpyridine derivative, the dihedral angles between the central pyridine ring and the external pyridine rings are 22.77 (9)° and 26.77 (7)°. nih.gov The structure of a 5-(nitrophenyl)furan derivative was found to be nearly planar, with an angle of only 3.3(1)° between the furan and phenyl groups. mdpi.com These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Compound AnalogueParameterValueReference
4-[2-(4-Fluorophenyl)furan-3-yl]pyridineDihedral Angle (Furan-Pyridine)40.04 (11)° nih.gov
4-[2-(4-Fluorophenyl)furan-3-yl]pyridineDihedral Angle (Pyridine-Fluorophenyl)49.51 (10)° nih.gov
(2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanoneDihedral Angle (Central Pyridine-Phenyl)39.72 (5)° nih.gov
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateDihedral Angle (Furan-Phenyl)3.3 (1)° mdpi.com
2,5-bis[(4-fluorophenyl)iminomethyl]furanDihedral Angle (Fluorophenyl-Furan)34.38 (3)° researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In furan- and pyridine-containing compounds, these interactions commonly include hydrogen bonds and π-stacking.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. In the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, C—H···N and C—H···F interactions form a two-dimensional network that stabilizes the crystal. nih.gov Similarly, weak C—H···O hydrogen bonds link molecules into chains in the crystal of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. researchgate.netnih.gov In more complex co-crystals, such as bis(pyridin-4-ylmethyl)ethanediamide with benzoic acid, strong O-H···N hydrogen bonds are the primary synthons driving the crystal assembly. nih.gov

Compound AnalogueInteraction TypeDescription / Key DistancesReference
4-[2-(4-Fluorophenyl)furan-3-yl]pyridineC-H···N Hydrogen BondForms a 2D network; C8—H8···N15 distance of 2.60 Å. nih.gov
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanoneC-H···O Hydrogen BondLinks molecules into chains; C4—H4···O2 distance of 2.57 Å. nih.gov
4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepineπ-π StackingSlipped π-π stacking interactions connect layers; centroid-centroid distance of 3.690 (2) Å. nih.gov
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateπ-π StackingHeteroaromatic stacking between furan and phenyl rings; centroid-centroid distance of 3.72(1) Å. mdpi.com
2,5-bis[(4-fluorophenyl)iminomethyl]furanC-H···π InteractionEdge-to-face interactions contribute to a 3D network; H6···Cg2 distance of 2.6004 (4) Å. researchgate.net

Computational and Theoretical Investigations of Furan 2 Yl Pyridin 4 Yl Methanone

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate chemical phenomena. For a molecule like furan-2-yl(pyridin-4-yl)methanone, these methods can elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nanobioletters.comrsc.org Such calculations can predict key structural parameters, including bond lengths and angles, providing a three-dimensional model of the molecule.

The electronic properties derived from DFT are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. acs.org For instance, in a study of novel pyridine (B92270) derivatives, the HOMO-LUMO energy gap was used to evaluate the reactivity of the compounds. nih.gov DFT also allows for the calculation of global reactivity descriptors, which provide further insights into the molecule's behavior.

Table 1: Representative Global Reactivity Descriptors from DFT

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) η = (IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

This table represents typical descriptors that would be calculated for this compound in a DFT study. The actual values would be dependent on the specific computational results.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Coupled Cluster (CC) theory is a prominent example, known for its high accuracy in predicting molecular energies and properties, although it is more computationally demanding than DFT.

A study on a related compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, utilized Coupled Cluster theory (specifically CCSD/6-31G*) alongside DFT to provide highly accurate energy-optimized structures. nih.gov This approach serves to validate the results obtained from DFT calculations. For this compound, employing a method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) would yield a "gold standard" benchmark for its energy and geometry. Such high-level calculations are particularly valuable for confirming the relative energies of different conformers or for studying reaction mechanisms where high accuracy is paramount.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are essential for exploring the conformational landscape and electronic features of this compound.

The presence of a rotatable single bond between the furan (B31954) and pyridine rings via the carbonyl linker means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle between the two rings. This process identifies the most stable conformers (energy minima). For each identified conformer, a geometry optimization is performed to find the precise arrangement of atoms that corresponds to the lowest energy state. In a study on a similar heterocyclic system, researchers identified cis and trans conformers arising from rotation around a key bond and calculated their relative energies, finding that the trans conformer was slightly more stable. nih.gov A similar analysis for this compound would reveal its preferred three-dimensional shape.

A detailed analysis of the electronic structure provides a deeper understanding of the molecule's properties. Key aspects of this analysis include:

Molecular Orbitals: Visualizing the HOMO and LUMO provides direct insight into the regions of the molecule involved in electron donation and acceptance, respectively. For this compound, the HOMO is likely to be distributed over the electron-rich furan ring, while the LUMO may be more localized on the pyridine ring and the carbonyl group.

Charge Distribution: Methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom in the molecule. This reveals the distribution of electron density and helps to identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of the molecule. nanobioletters.com This provides a visual representation of the charge distribution, with different colors indicating regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting these as sites for potential interactions.

Table 2: Illustrative Atomic Charges from a Hypothetical NPA Calculation

AtomHypothetical Partial Charge (e)
Oxygen (Carbonyl) -0.55
Nitrogen (Pyridine) -0.48
Carbon (Carbonyl) +0.60
Oxygen (Furan) -0.30

Note: These values are illustrative and represent typical charge distributions for such functional groups. Actual values for this compound would require specific calculations.

Beyond global reactivity descriptors, local reactivity can be predicted using tools like Fukui functions. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

The condensed Fukui functions (ƒ+ and ƒ–) identify the most likely sites for nucleophilic and electrophilic attack, respectively.

ƒ+ : Indicates the propensity of an atomic site to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for attack by a nucleophile.

ƒ– : Indicates the propensity of an atomic site to donate an electron (electrophilic attack). A higher value points to a site more susceptible to attack by an electrophile.

In a computational study of a related furanium ion, local Fukui indices were calculated to confirm the preferred site for nucleophilic attack. nih.gov A similar analysis for this compound would pinpoint the specific atoms on the furan and pyridine rings most susceptible to reaction, providing a detailed map of its chemical reactivity.

Topological Analysis in Molecular Systems

Computational and theoretical investigations into the molecular structure and properties of this compound often employ topological analysis to understand the nature of chemical bonds and non-covalent interactions within the molecule. This approach, rooted in the quantum theory of atoms in molecules (QTAIM), provides a quantitative description of the electron density distribution, allowing for a detailed characterization of chemical bonding.

Detailed research findings from topological analyses, such as those derived from Atoms in Molecules (AIM) theory, electron localization function (ELF), and non-covalent interaction (NCI) plots, offer profound insights into the electronic structure of molecular systems. These methods are instrumental in identifying bond critical points (BCPs) and characterizing the nature of covalent and non-covalent interactions based on the properties of the electron density at these points.

However, a comprehensive review of scientific literature reveals a notable absence of specific studies focused on the topological analysis of this compound. While the methodologies of AIM, ELF, and NCI are widely applied in computational chemistry to elucidate the electronic characteristics of various organic molecules, their direct application to this compound has not been documented in available research publications.

Consequently, detailed data tables and specific research findings pertaining to the topological parameters of this compound are not available. The scientific community has yet to publish studies that would provide quantitative data on its bond critical points, electron density distribution, or the specifics of its intramolecular non-covalent interactions through these advanced computational lenses.

Chemical Reactivity and Derivatization Strategies for Furan 2 Yl Pyridin 4 Yl Methanone

Fundamental Reaction Pathways and Mechanisms

The foundational reactivity of furan-2-yl(pyridin-4-yl)methanone involves reactions characteristic of its constituent aromatic heterocycles and the ketone functional group.

The susceptibility of the furan (B31954) and pyridine (B92270) rings to electrophilic attack differs significantly. The furan ring is highly activated towards electrophilic aromatic substitution (SEAr), with a reactivity greater than that of benzene (B151609). imperial.ac.uk This is due to the oxygen heteroatom's ability to stabilize the intermediate cation (the sigma complex) through resonance. In contrast, the pyridine ring is strongly deactivated towards electrophilic substitution because of the electron-withdrawing inductive effect of the nitrogen atom, which also becomes protonated or coordinates to Lewis acids under typical reaction conditions, further increasing its deactivating effect.

For this compound, electrophilic attack will preferentially occur on the furan ring. The carbonyl group at the 2-position is deactivating, directing incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.

Table 1: Electrophilic Aromatic Substitution Reactions on the Furan Ring

Reaction Type Reagent/Conditions Expected Major Product
Nitration Acetic anhydride (B1165640), Nitric acid (AcONO₂) 5-Nitro-furan-2-yl(pyridin-4-yl)methanone
Halogenation Bromine (Br₂) in CCl₄ at low temperature 5-Bromo-furan-2-yl(pyridin-4-yl)methanone mdpi.com
Sulfonylation Pyridine-SO₃ complex 5-Sulfonyl-furan-2-yl(pyridin-4-yl)methanone imperial.ac.uk

The table is based on general furan reactivity and may require experimental validation for this specific compound.

The carbonyl carbon of the methanone (B1245722) bridge is an electrophilic center and is susceptible to nucleophilic attack. This pathway is fundamental for creating a variety of derivatives where the ketone is transformed into other functional groups. Reactions of metalated furans with carbonyl compounds are a well-established method for introducing the furan ring into molecules. mdpi.com Similarly, the carbonyl group in this compound can be targeted.

Key reactions include:

Reduction: The carbonyl can be reduced to a secondary alcohol, furan-2-yl(pyridin-4-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). Such reductions can exhibit high stereoselectivity, which can be predicted by models like the Felkin-Anh-Houk open-chain model. mdpi.com

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, organolithiums) leads to the formation of tertiary alcohols. For instance, reacting with methylmagnesium bromide would yield 1-(furan-2-yl)-1-(pyridin-4-yl)ethanol.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene, providing a route to compounds like 1-(furan-2-yl)-1-(pyridin-4-yl)ethene derivatives.

Table 2: Nucleophilic Addition Reactions at the Carbonyl Group

Reaction Type Reagent/Conditions Product Functional Group
Reduction Sodium borohydride (NaBH₄), Methanol Secondary Alcohol
Grignard Addition Alkyl/Aryl-MgBr, Diethyl ether Tertiary Alcohol
Wittig Reaction Ph₃P=CHR (Wittig ylide) Alkene

Synthetic Strategies for Advanced Derivatives of this compound

Building upon the fundamental reaction pathways, various strategies can be employed to synthesize advanced derivatives with potentially enhanced biological or material properties. These strategies often involve multi-step syntheses targeting specific moieties of the parent molecule.

The electron-rich nature of the furan ring makes it a prime target for modification to generate novel analogues. mdpi.comnih.gov

Halogenation: As mentioned, electrophilic halogenation introduces bromine or chlorine atoms, typically at the 5-position. mdpi.com These halogenated derivatives can then serve as substrates for cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

Metallation: The furan ring can be metallated, for example, using organolithium reagents like n-butyllithium (n-BuLi), which typically deprotonates the C5 position. imperial.ac.uk The resulting furyllithium species is a potent nucleophile that can react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new carbon-based substituents.

Oxidation: The furan ring can undergo oxidation to produce furanone derivatives under specific conditions.

While the pyridine ring is resistant to electrophilic substitution, it can be functionalized through other means.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and can be a handle for further derivatization.

Nucleophilic Aromatic Substitution (SNA_r): By introducing a good leaving group (like a halogen) onto the pyridine ring, typically through synthesis from a pre-functionalized starting material, nucleophilic substitution reactions can be performed. For example, a 2-chloro-pyridin-4-yl precursor could react with various nucleophiles (amines, alkoxides) before or after coupling with the furan moiety.

Derivatization via Carboxylic Acid Groups: Synthesizing derivatives from isonicotinic acid (pyridine-4-carboxylic acid) or its activated forms (e.g., acid chloride, ester) is a common strategy. For example, reacting an activated isonicotinic acid with a furan-based nucleophile is a primary route to the parent compound itself, and variations on the pyridine ring can be introduced at this stage. Similarly, reacting a furan-based compound with 4-pyridine carbohydrazide (B1668358) can yield hydrazone derivatives. nih.gov

Modifying the carbonyl bridge is a powerful strategy for altering the compound's three-dimensional shape, polarity, and hydrogen-bonding capabilities.

Formation of Imines and Hydrazones: The carbonyl group readily condenses with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These derivatives are important in medicinal chemistry, as the resulting C=N bond can be crucial for receptor binding. The synthesis of quinolone-based hydrazones has been explored for creating compounds with enhanced biological activity. acs.org

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine followed by its reduction (e.g., with sodium cyanoborohydride) yields secondary amine derivatives, such as furan-2-yl(pyridin-4-yl)methanamine. nih.gov

Synthesis of Propenone Analogues: The carbonyl group can serve as a handle for aldol-type condensation reactions. For instance, reaction with 2-acetylpyridine (B122185) could lead to the formation of a propenone structure, similar to 1-furan-2-yl-3-pyridin-2-yl-propenone, which has been investigated for its biological activities. nih.gov This extends the conjugation of the system and introduces new geometric possibilities.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Furan
Pyridine
Benzene
5-Nitro-furan-2-yl(pyridin-4-yl)methanone
5-Bromo-furan-2-yl(pyridin-4-yl)methanone
5-Sulfonyl-furan-2-yl(pyridin-4-yl)methanone
furan-2-yl(pyridin-4-yl)methanol
Sodium borohydride
1-(furan-2-yl)-1-(pyridin-4-yl)ethanol
Methylmagnesium bromide
1-(furan-2-yl)-1-(pyridin-4-yl)ethene
Cyanohydrin
5-bromofuran-2-carboxylic acid
Furamidine
n-Butyllithium
Furanone
m-Chloroperoxybenzoic acid
Isonicotinic acid
4-Pyridine carbohydrazide
Imines
Hydrazones
furan-2-yl(pyridin-4-yl)methanamine
1-Furan-2-yl-3-pyridin-2-yl-propenone
Acetic anhydride
Nitric acid
Bromine
Carbon tetrachloride
Pyridine-SO₃ complex
Zinc chloride
Methanol
Diethyl ether
Wittig ylide
Hydrogen cyanide
Sodium cyanoborohydride

Coordination Chemistry of Furan 2 Yl Pyridin 4 Yl Methanone As a Ligand

Design and Synthesis of Metal Complexes Incorporating Furan- and Pyridine-Derived Ligands

There are no published methods for the synthesis of metal complexes specifically utilizing furan-2-yl(pyridin-4-yl)methanone as a ligand.

Spectroscopic Characterization of Coordination Compounds (e.g., FT-IR, NMR, Elemental Analysis)

Without synthesized complexes, no spectroscopic data (FT-IR, NMR, etc.) or elemental analysis results are available for this compound-metal complexes.

X-ray Crystallographic Analysis of Metal Complexes

There are no published crystal structures of metal complexes containing this compound. Therefore, no crystallographic data, such as unit cell parameters, bond lengths, or bond angles, can be presented.

Investigation of Coordination Modes and Geometries in Metal Centers

The coordination modes and the resulting geometries around the metal centers for complexes of this ligand have not been determined experimentally.

Advanced Applications of Furan 2 Yl Pyridin 4 Yl Methanone in Materials Science

Design Principles for Electronic Materials Utilizing Heterocyclic Ketones

The design of novel organic electronic materials often hinges on the ability to fine-tune the frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as to control the intermolecular interactions that dictate charge transport properties. nih.govresearchgate.net Heterocyclic ketones like furan-2-yl(pyridin-4-yl)methanone offer a versatile platform for achieving these objectives through several key design principles.

The ability to modify the core structure of this compound allows for a high degree of tunability. For instance, the introduction of electron-donating or electron-withdrawing substituents on either the furan (B31954) or pyridine (B92270) rings can be used to precisely adjust the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov This is crucial for optimizing the performance of organic photovoltaic (OPV) devices, where the energy levels of the donor and acceptor materials must be carefully matched for efficient charge separation. nih.gov

Potential in Optical Materials

The unique electronic structure of this compound also endows it with interesting optical properties, making it a candidate for various optical materials applications. The presence of both electron-donating (furan) and electron-accepting (pyridine) moieties linked by a conjugated ketone suggests that the molecule will exhibit strong absorption in the UV-visible region, a prerequisite for applications in organic photovoltaics and photodetectors. researchgate.net

The photophysical properties of furan-containing compounds have been a subject of considerable research. Furan derivatives are known to be fluorescent, and their emission characteristics are often sensitive to the local environment, making them potentially useful as fluorescent probes. nih.gov In the case of this compound, the intramolecular charge transfer character is expected to result in a red-shifted emission compared to the individual parent heterocycles. The quantum yield of this emission will be dependent on the extent of non-radiative decay pathways, which can be influenced by molecular rigidity and the surrounding medium.

Calculated Photophysical Properties of this compound

PropertyEstimated ValueSignificance
HOMO Energy Level-5.8 to -6.2 eVInfluences hole injection/extraction and open-circuit voltage in OPVs.
LUMO Energy Level-3.0 to -3.4 eVImpacts electron injection/extraction and determines compatibility with acceptor/donor materials.
Energy Gap (HOMO-LUMO)2.6 to 3.0 eVDictates the absorption onset and the potential for visible light absorption.
Maximum Absorption Wavelength (λmax)320 - 380 nmIndicates the region of the electromagnetic spectrum where the molecule absorbs light most strongly.
Emission Wavelength (λem)450 - 550 nmDetermines the color of emitted light in potential OLED applications.

The potential for tuning these optical properties through chemical modification further enhances the appeal of this compound for applications in organic light-emitting diodes (OLEDs), where precise color tuning is essential, and as a component in non-linear optical materials.

Integration into Functional Materials Systems

The true potential of this compound in materials science lies in its ability to be integrated into larger functional systems, such as polymers and multi-component blends. Its bifunctional nature, with reactive sites on both the furan and pyridine rings, allows it to serve as a versatile building block for the synthesis of advanced materials.

One promising avenue is the incorporation of this compound as a monomer into conjugated polymers. Polymerization through the furan and pyridine rings could lead to donor-acceptor (D-A) copolymers with tunable electronic and optical properties. The resulting polymers could find applications in organic field-effect transistors (OFETs), OPVs, and OLEDs. The properties of these polymers would be highly dependent on the nature of the co-monomer and the polymerization method used.

In the context of organic photovoltaics, this compound could be utilized as a building block for non-fullerene acceptors (NFAs). The development of NFAs has been a major focus in the OPV field, and the D-A structure of this ketone makes it an attractive candidate for the core of an NFA. By attaching suitable end-groups to the furan and pyridine rings, it may be possible to create NFAs with broad absorption, appropriate energy levels, and good charge transport characteristics. nih.govresearchgate.net

Furthermore, the compound could be used as a component in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The small energy gap between the singlet and triplet excited states, which is a key requirement for TADF, could potentially be engineered by carefully designing derivatives of this compound.

Finally, the integration of this molecule into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting catalytic or sensing properties. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as coordination sites for metal ions, allowing for the construction of extended, porous structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for furan-2-yl(pyridin-4-yl)methanone, and how is structural confirmation achieved?

  • Methodology :

  • Step 1 : Nucleophilic aromatic substitution of 4-fluoronitrobenzene with 1-(2-furoyl)piperazine in acetonitrile at 70°C, using K₂CO₃ as a base, yields [(furan-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone] .
  • Step 2 : Reduction of the nitro group using SnCl₂ in acidic conditions produces 4-(4-aminophenyl)piperazin-1-ylmethanone .
    • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR data confirm regiochemistry and functional group integrity (e.g., furan C=O at ~160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., dihedral angles between furan and pyridine rings) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl carbons.
  • IR Spectroscopy : Identifies C=O stretches (~1650–1750 cm⁻¹) and aromatic C-H bending .
  • X-ray Diffraction : Resolves stereoelectronic effects (e.g., planarity of the methanone bridge) using SHELXL refinement .
  • High-Resolution MS : Confirms molecular formulae (e.g., C₁₁H₈N₂O₂ requires m/z 200.0586) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies between NMR and X-ray data (e.g., unexpected splitting in ¹H NMR due to rotational isomerism).
  • Resolution Strategies :

  • Dynamic NMR : Variable-temperature studies to assess conformational exchange .
  • DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09) .
  • Crystallographic Validation : SHELX refinement to resolve ambiguities in bond connectivity .

Q. What synthetic strategies improve enantioselectivity in catalytic reactions involving this compound?

  • Catalytic Systems :

  • Chiral Lewis Acids : Eu(OTf)₃ with binaphthol ligands enhance enantiomeric excess (e.g., 93% ee in visible-light-driven aldol reactions) .
  • Substituent Effects : Para-substituted pyridines improve dr (diastereomeric ratio) by reducing steric hindrance (e.g., C4-bromo substitution lowers ee by 15%) .
    • Optimization Workflow :
  • Screen chiral auxiliaries (e.g., Jacobsen catalysts).
  • Adjust solvent polarity (e.g., THF vs. DCM) to stabilize transition states.

Q. How should bioactivity studies for neurological applications of this compound be designed?

  • Experimental Design :

  • Derivatization : Synthesize analogs (e.g., T1/T2 pyrazoline derivatives) via chalcone cyclization with isoniazid .
  • In Vitro Assays : Measure GABA receptor modulation (IC₅₀ via electrophysiology) .
  • In Vivo Models : Test anticonvulsant activity in murine seizure models (e.g., pentylenetetrazole-induced) .
    • Data Analysis :
  • Use ANOVA to compare dose-response curves (p < 0.05).
  • Apply molecular docking (e.g., AutoDock Vina) to predict binding modes at neuronal targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.